Tert-butyl 3-benzylimidazolidine-1-carboxylate
CAS No.: 623943-75-9
Cat. No.: VC21190414
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 623943-75-9 |
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Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.35 g/mol |
IUPAC Name | tert-butyl 3-benzylimidazolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Standard InChI Key | OSIWDWJGKVEDRT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 |
Chemical Structure and Properties
Tert-butyl 3-benzylimidazolidine-1-carboxylate (CAS No.: 623943-75-9) possesses a distinct chemical structure featuring an imidazolidine ring with a benzyl substituent at the 3-position and a tert-butoxycarbonyl protecting group at the 1-position. The compound has a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol. The imidazolidine ring, which forms the core of this molecule, is a five-membered heterocyclic structure containing two nitrogen atoms.
The structural elements present in tert-butyl 3-benzylimidazolidine-1-carboxylate confer specific physicochemical properties that make it valuable in various chemical applications. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective group for the nitrogen atom, which can be selectively removed under acidic conditions. This selective deprotection capability is particularly useful in multi-step synthetic processes where control over reactive sites is essential.
The benzyl substituent enhances the compound's lipophilicity, contributing to its solubility profile in organic solvents. This lipophilic character potentially improves membrane permeability, which is a critical factor in drug design and development. The compound's structural elements can be visualized in the following table:
Structural Component | Description | Function |
---|---|---|
Imidazolidine ring | Five-membered heterocyclic structure with two nitrogen atoms | Core structure providing specific reactivity patterns |
Benzyl group | Phenylmethyl substituent at the 3-position | Enhances lipophilicity and may contribute to biological activity |
tert-Butoxycarbonyl (Boc) | Protecting group at the 1-position nitrogen | Allows selective protection/deprotection chemistry |
Synthesis Methodologies
The synthesis of tert-butyl 3-benzylimidazolidine-1-carboxylate typically proceeds through the N-alkylation of tert-butyl imidazolidine-1-carboxylate with benzyl bromide under basic conditions. This reaction represents a classic nucleophilic substitution process where the nitrogen atom in the imidazolidine ring acts as a nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.
The general synthetic procedure involves the following steps:
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Preparation of a solution containing tert-butyl imidazolidine-1-carboxylate in an appropriate solvent (typically dichloromethane or tetrahydrofuran)
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Addition of a base (such as potassium carbonate or sodium hydride) to facilitate deprotonation of the nitrogen atom
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Introduction of benzyl bromide to the reaction mixture, initiating the nucleophilic substitution
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Maintenance of appropriate reaction conditions (temperature, time) to ensure optimal yield
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Purification of the final product through standard techniques such as chromatography or recrystallization
The synthetic approach can be modified to optimize reaction conditions based on specific requirements. The selection of base and solvent significantly impacts the reaction efficiency and yield. For instance, stronger bases like sodium hydride may accelerate the reaction but could potentially lead to side reactions, while milder bases might require extended reaction times but offer improved selectivity.
Applications in Medicinal Chemistry
In the field of medicinal chemistry, tert-butyl 3-benzylimidazolidine-1-carboxylate has garnered attention due to the biological potential of imidazolidine-containing compounds. The imidazolidine ring structure has been associated with various pharmacological activities, making derivatives like tert-butyl 3-benzylimidazolidine-1-carboxylate candidates for drug development initiatives.
Research indicates that compounds containing the imidazolidine scaffold have demonstrated potential anticancer properties. The addition of the benzyl group may further enhance these properties by improving the compound's lipophilicity, which often translates to better bioavailability and cellular penetration. The improved lipophilicity can facilitate the compound's transport across cellular membranes, potentially increasing its concentration at the target site.
The following table summarizes potential medicinal applications based on the structural features of tert-butyl 3-benzylimidazolidine-1-carboxylate:
Structural Feature | Potential Medicinal Application | Mechanism of Action |
---|---|---|
Imidazolidine ring | Anticancer activity | Interaction with specific cellular targets involved in cancer progression |
Benzyl group | Enhanced bioavailability | Improved lipophilicity leading to better membrane permeation |
Protected nitrogen | Controlled release upon deprotection | Potential prodrug approach with site-specific activation |
The presence of the tert-butoxycarbonyl protecting group also suggests potential applications in prodrug design strategies. Prodrugs are inactive precursors that convert to active pharmaceutical agents in vivo, often through enzymatic or chemical transformations. The acid-labile Boc group could be exploited in designing compounds that release active ingredients under specific physiological conditions.
Role in Organic Synthesis
Tert-butyl 3-benzylimidazolidine-1-carboxylate serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules with potential biological activity. The compound's utility in synthetic chemistry stems from several key characteristics:
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The imidazolidine ring provides a rigid scaffold with defined stereochemistry, allowing for controlled spatial arrangement of functional groups.
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The protected nitrogen offers a latent reactive site that can be unveiled under specific conditions.
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The benzyl group can serve as either a permanent structural element or a removable protecting group, depending on the synthetic strategy.
The compound's stability under various reaction conditions makes it particularly valuable in multi-step synthesis. It can withstand basic conditions, oxidation reactions, and many catalytic processes without degradation, allowing chemists to perform transformations on other parts of the molecule while preserving the imidazolidine structure.
Common synthetic transformations involving tert-butyl 3-benzylimidazolidine-1-carboxylate include:
Transformation | Conditions | Resulting Functionality |
---|---|---|
Boc deprotection | TFA in DCM or HCl in dioxane | Free amine for further functionalization |
Benzyl group modifications | Various oxidation or reduction conditions | Functionalized benzyl moiety with altered properties |
Ring opening | Strong nucleophiles or reducing agents | Linear derivatives with preserved functional groups |
Alkylation at remaining nitrogen | Base and alkyl halides | Di-substituted imidazolidine with enhanced complexity |
Biocatalytic Applications
Emerging research suggests potential applications of tert-butyl 3-benzylimidazolidine-1-carboxylate in biocatalytic processes. Biocatalysis, which employs enzymes to catalyze chemical transformations, offers advantages including high selectivity, mild reaction conditions, and environmental sustainability.
The structural features of tert-butyl 3-benzylimidazolidine-1-carboxylate make it compatible with certain enzymatic systems. The imidazolidine ring, being structurally related to naturally occurring nitrogen heterocycles, may interact with enzymes that have evolved to recognize such motifs. Additionally, the benzyl group provides a hydrophobic region that can engage with the hydrophobic pockets commonly found in enzyme active sites.
Potential biocatalytic applications include:
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Enantioselective transformations: Enzymes could recognize and act upon specific stereoisomers of derivatives containing the tert-butyl 3-benzylimidazolidine-1-carboxylate scaffold.
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Regioselective functionalization: Biocatalysts might selectively modify specific positions on the molecule based on steric and electronic factors.
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Green chemistry applications: Utilization of biocatalytic routes involving this compound could reduce reliance on harsh reagents and conditions typically employed in traditional chemical synthesis.
Compound | Ring Structure | Key Functional Group | Synthetic Applications |
---|---|---|---|
Tert-butyl 3-benzylimidazolidine-1-carboxylate | Imidazolidine (5-membered, 2N) | Benzyl group | Medicinal chemistry, intermediate in organic synthesis |
Tert-butyl 3-aminopyrrolidine-1-carboxylate | Pyrrolidine (5-membered, 1N) | Amino group | Building block for peptidomimetics |
Tert-butyl 3-formylazetidine-1-carboxylate | Azetidine (4-membered, 1N) | Formyl group | Precursor in reductive amination reactions |
Understanding the structural relationships between these compounds can inform synthetic strategies and applications, as techniques developed for one member of this family might be adaptable to others with appropriate modifications.
Analytical Characterization Techniques
Proper characterization of tert-butyl 3-benzylimidazolidine-1-carboxylate is essential for confirming its identity, assessing purity, and understanding its physicochemical properties. Multiple analytical techniques can be employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure. The 1H NMR spectrum typically reveals characteristic signals for the tert-butyl group (singlet at approximately 1.4-1.5 ppm), the benzyl CH2 group (singlet around 3.5-3.7 ppm), and the aromatic protons (multiplet in the 7.2-7.4 ppm region). 13C NMR spectroscopy complements this information by identifying the carbonyl carbon of the carbamate group (approximately 155-158 ppm) and the quaternary carbon of the tert-butyl group (around 79-81 ppm).
Mass spectrometry is valuable for confirming the molecular weight and fragmentation pattern. The molecular ion peak should appear at m/z 262, corresponding to the molecular weight of 262.35 g/mol. Characteristic fragmentation patterns would likely include the loss of the tert-butyl group (loss of 57 mass units) and cleavage at the benzylic position.
Infrared (IR) spectroscopy can identify key functional groups, with expected absorption bands for the carbamate carbonyl (approximately 1680-1700 cm-1) and aromatic C=C stretching (around 1600 and 1450 cm-1).
Future Research Directions
Research involving tert-butyl 3-benzylimidazolidine-1-carboxylate continues to evolve, with several promising directions for future investigation:
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Development of novel synthetic methodologies: Exploring alternative routes to synthesize tert-butyl 3-benzylimidazolidine-1-carboxylate with improved efficiency, selectivity, and environmental sustainability.
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Medicinal chemistry applications: Further investigation of derivatives with modified substituents on the benzyl group or imidazolidine ring to enhance biological activity and target specificity.
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Biocatalytic transformations: Expanded exploration of enzymatic systems capable of recognizing and selectively transforming tert-butyl 3-benzylimidazolidine-1-carboxylate or its derivatives.
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Structure-activity relationship studies: Systematic analysis of how structural modifications affect the compound's physicochemical properties and biological activities.
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Computational modeling: Application of molecular modeling techniques to predict interactions with biological targets and guide rational design of derivatives with enhanced properties.
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